2-((4-ethoxyphenyl)amino)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide

Carbonic anhydrase Sulfonamide Hydrogen bonding

This 2-aminothiazole-4-carboxamide bears a 4-ethoxyphenylamino substituent (2-position) and a direct amide-linked 4-sulfamoylphenyl group (4-position). The primary sulfonamide motif and 160 Ų TPSA make it a structurally rational candidate for carbonic anhydrase inhibition panels. The ethoxyphenyl group targets the hydrophobic pocket adjacent to the active site, enabling isoform discrimination (CA I, II, IX, XII). Use as a “zero-length linker” control when benchmarking ethyl- or methylene-spacer analogs to evaluate linker flexibility effects on target engagement. Ideal for prospective docking/validation workflows against CA II (e.g., PDB 3HS4).

Molecular Formula C18H18N4O4S2
Molecular Weight 418.49
CAS No. 955914-58-6
Cat. No. B2705434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-ethoxyphenyl)amino)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide
CAS955914-58-6
Molecular FormulaC18H18N4O4S2
Molecular Weight418.49
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C18H18N4O4S2/c1-2-26-14-7-3-13(4-8-14)21-18-22-16(11-27-18)17(23)20-12-5-9-15(10-6-12)28(19,24)25/h3-11H,2H2,1H3,(H,20,23)(H,21,22)(H2,19,24,25)
InChIKeyCIBGCRUOWQPDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Ethoxyphenyl)amino)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide (CAS 955914-58-6): Structural Identity and Computed Properties for Procurement Evaluation


2-((4-Ethoxyphenyl)amino)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide (CAS 955914-58-6, PubChem CID 16954984) is a synthetic 2-aminothiazole-4-carboxamide derivative bearing a 4-ethoxyphenylamino substituent at the thiazole 2-position and a 4-sulfamoylphenyl carboxamide at the 4-position [1]. Its molecular formula is C18H18N4O4S2 (MW 418.49 g/mol) with computed XLogP3-AA of 2.9, topological polar surface area (TPSA) of 160 Ų, 3 hydrogen bond donors, and 8 hydrogen bond acceptors [1]. The compound belongs to the broader class of thiazole-sulfonamide hybrids, a scaffold associated with carbonic anhydrase inhibition, kinase modulation, and antitumor activity in structurally related analogs [2][3]. Available from research chemical suppliers at typical purity of 95% , this compound is positioned as an uncharacterized research tool for exploratory medicinal chemistry and target identification studies.

Why 2-((4-Ethoxyphenyl)amino)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Within the 2-aminothiazole-4-carboxamide sulfonamide class, minor structural perturbations produce substantial changes in computed physicochemical properties that govern target engagement, solubility, and permeability [1][2]. Replacing the 4-sulfamoyl group with a 4-carbamoyl group (CAS 955914-55-3) reduces TPSA by 25 Ų (160→135) and eliminates two hydrogen bond acceptor sites (HBA 8→6), potentially ablating zinc-dependent carbonic anhydrase binding [1][3]. Removing the 4-ethoxy substituent from the phenylamino group (CAS 1105228-25-8) decreases LogP by 0.4 units (2.9→2.5) and reduces TPSA by 9 Ų, altering membrane partitioning behavior [1][4]. The target compound's direct amide linkage between the thiazole core and the sulfamoylphenyl ring — without an ethyl or methylene spacer present in many analogs — further distinguishes its conformational profile [1]. Until structure-activity relationship (SAR) data are generated for this specific scaffold, generic substitution based solely on class membership risks unpredictable changes in potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2-((4-Ethoxyphenyl)amino)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide vs. Closest Analogs


Sulfamoyl vs. Carbamoyl Functional Group: TPSA and Hydrogen Bond Acceptor Capacity Differentiate Target Engagement Potential

The target compound's 4-sulfamoylphenyl group provides substantially greater polar surface area and hydrogen bond acceptor capacity compared to the carbamoyl analog CAS 955914-55-3. The primary sulfonamide (-SO2NH2) motif is a well-established zinc-binding pharmacophore in carbonic anhydrase (CA) inhibitor design, whereas the carboxamide (-CONH2) group lacks this metal-coordination capability [1]. In silico docking studies of structurally related thiazole-sulfonamide hybrids (compounds M3, M4) demonstrated higher S scores (binding affinity predictions) than acetazolamide against CA isoforms, attributed to the sulfamoyl group's interaction with the catalytic zinc ion [2].

Carbonic anhydrase Sulfonamide Hydrogen bonding Zinc binding

4-Ethoxyphenylamino vs. Unsubstituted Phenylamino: Lipophilicity Modulation Without Excessive Polarity Penalty

The 4-ethoxy substituent on the phenylamino ring differentiates the target compound from simpler 2-(phenylamino)thiazole-4-carboxamide analogs. Compared to the des-ethoxy analog CAS 1105228-25-8, the target compound exhibits a higher computed LogP (2.9 vs. 2.5) with only a modest TPSA increase (160 vs. 151 Ų) [1][2]. This LogP difference of +0.4 units is within the range known to influence membrane permeability and tissue distribution while maintaining drug-like polarity [3]. Notably, the ethoxy oxygen contributes one additional hydrogen bond acceptor, which may participate in specific polar interactions within hydrophobic binding pockets — a feature leveraged in kinase inhibitor design where ethoxyphenyl groups occupy selectivity pockets adjacent to the hinge-binding region [3].

Lipophilicity Membrane permeability LogP SAR

Direct Amide vs. Alkyl-Spacer Linkage: Conformational Restriction as a Potential Selectivity Determinant

The target compound features a direct carboxamide bond between the thiazole 4-position and the 4-sulfamoylphenyl ring, in contrast to many commercially available analogs that incorporate an ethyl (-CH2CH2-) or methylene (-CH2-) spacer [1]. This direct linkage reduces the rotatable bond count to 7 (vs. 6 for the benzyl-linked analog, but with a more constrained geometry) and positions the sulfamoylphenyl ring in closer proximity to the thiazole core . In published SAR studies of 2-aminothiazole derivatives, the nature and length of the linker between the thiazole and the pendant aromatic ring have been shown to modulate both potency and isoform selectivity [2]. The conformational restriction imposed by the direct amide bond may reduce the entropic penalty upon target binding compared to flexible ethyl-spacer analogs, though this hypothesis requires experimental validation [2].

Conformational restriction Linker chemistry Binding kinetics

Drug-Likeness Profile: Lipinski Rule-of-5 Compliance and Oral Bioavailability Potential

The target compound satisfies all four Lipinski Rule-of-5 criteria: MW 418.49 (<500), LogP 2.9 (<5), HBD 3 (<5), HBA 8 (<10) [1]. Its TPSA of 160 Ų exceeds the commonly cited 140 Ų threshold for good oral bioavailability, suggesting that oral absorption may be limited and that parenteral administration or prodrug strategies may be preferable [2]. By comparison, the carbamoyl analog (CAS 955914-55-3) has a lower MW (382.4) and lower TPSA (135 Ų), placing it closer to the oral bioavailability sweet spot — but at the cost of losing the sulfamoyl zinc-binding pharmacophore [3]. The target compound's rotatable bond count (7) is below the recommended maximum of 10, supporting favorable binding entropy properties [2].

Drug-likeness Lipinski rules Oral bioavailability ADME

Evidence-Based Application Scenarios for 2-((4-Ethoxyphenyl)amino)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide (CAS 955914-58-6)


Exploratory Carbonic Anhydrase Inhibitor Screening

The primary sulfonamide (-SO2NH2) motif, directly linked to the thiazole-4-carboxamide scaffold, makes this compound a structurally rational candidate for carbonic anhydrase (CA) inhibition screening panels. Published data on thiazole-sulfonamide hybrids demonstrate that compounds with unsubstituted sulfamoyl groups can achieve binding scores superior to acetazolamide against CA isoforms . The target compound's TPSA of 160 Ų and 8 HBA sites provide the hydrogen bonding capacity necessary for zinc coordination and active-site residency. Procure this compound when building a focused library to probe CA isoform selectivity, particularly where the ethoxyphenyl substituent may access the hydrophobic pocket adjacent to the active site to discriminate among CA I, II, IX, and XII isoforms .

Kinase Selectivity Panel Screening with an Ethoxyphenyl-Containing 2-Aminothiazole Scaffold

2-Aminothiazole derivatives are a privileged scaffold in kinase inhibitor discovery, with the 2-amino substituent occupying the hinge-binding region and the 4-position carboxamide extending toward solvent or selectivity pockets . The target compound's 4-ethoxyphenylamino group at the 2-position provides a distinct steric and electronic profile compared to unsubstituted phenylamino or cyclopropylamino analogs, which may translate to differential kinase selectivity profiles . Integrate this compound into kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to identify unique inhibition fingerprints that cannot be achieved with commercially available 2-aminothiazole analogs lacking the ethoxy substituent .

Structure-Activity Relationship (SAR) Studies Requiring Direct Amide Linkage to Sulfamoylphenyl

For medicinal chemistry programs investigating the optimal linker between a thiazole core and a sulfamoylphenyl zinc-binding group, the target compound provides a direct carboxamide linkage — the most conformationally restricted option — against which ethyl-spacer and methylene-spacer analogs can be benchmarked . This compound serves as the 'zero-length linker' control in systematic SAR explorations of linker geometry, enabling evaluation of whether conformational flexibility enhances or diminishes target engagement . Its computed LogP of 2.9 and MW of 418.49 also establish baseline physicochemical parameters for linker optimization studies aimed at balancing potency with drug-like properties .

Computational Chemistry and Molecular Docking Validation Studies

Given the complete absence of experimental bioactivity data for this compound, it is particularly well-suited as a test case for computational prediction-validation workflows. The compound's well-defined structure with distinct pharmacophoric elements (sulfamoyl zinc binder, thiazole core, ethoxyphenyl hydrophobic group, direct amide linker) makes it an ideal candidate for prospective docking studies against CA isoforms or kinase targets, followed by experimental IC50 determination to validate in silico predictions . The availability of high-resolution crystal structures for CA II (e.g., PDB 3HS4 with acetazolamide bound) provides a robust template for assessing whether the direct amide-linked sulfamoylphenyl group can achieve the canonical zinc coordination geometry observed with classical sulfonamide inhibitors .

Quote Request

Request a Quote for 2-((4-ethoxyphenyl)amino)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.